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Compound of Interest

Compound Name:

Diisopropyl 3,3-

dimethoxycyclobutane-1,1-

dicarboxylate

Cat. No.: B185871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of

diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8). This

document collates available chemical, physical, and spectroscopic data to support the

structural confirmation of this important synthetic intermediate. While a complete, high-

resolution dataset from a single source is not publicly available, this guide synthesizes

fragmented data from various sources to present a coherent analysis.

Compound Identification and Physical Properties
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a cyclobutane derivative with

the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol .[1][2] It is typically

described as a yellowish transparent liquid with a purity of 98.0% or higher.[1]
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Property Value Source

CAS Number 115118-68-8 [1]

Molecular Formula C14H24O6 [1]

Molecular Weight 288.34 g/mol [1]

Appearance Yellowish transparent liquid [1]

Purity ≥ 98.0% [1]

Synthesis and Reaction Pathway
The primary synthetic route to diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate.[1] This

reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring. An

alternative, though less common, method is the esterification of 3,3-dimethoxycyclobutane-1,1-

dicarboxylic acid with isopropanol in the presence of an acid catalyst.

Experimental Protocol: General Synthesis via
Cyclization
While a detailed, step-by-step published protocol with specific quantities is not readily

available, the general procedure is as follows:

Deprotonation: Diisopropyl malonate is treated with a suitable base (e.g., sodium hydride) in

an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) to generate the

corresponding enolate.

Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the solution of the diisopropyl

malonate enolate. The reaction mixture is stirred, likely at an elevated temperature, to

facilitate the intramolecular cyclization.

Workup and Purification: Upon completion of the reaction, the mixture is subjected to an

aqueous workup to remove inorganic salts and unreacted starting materials. The crude

product is then purified, typically by vacuum distillation or column chromatography, to yield

the final product.
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Caption: Synthesis of the target compound.

Structure Elucidation via Spectroscopic Analysis
The structure of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate can be confirmed

through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR: Although a full high-resolution spectrum is not available, reported chemical shift

ranges provide valuable information.

Proton
Environment

Expected Chemical
Shift (δ, ppm)

Multiplicity
(Predicted)

Integration
(Predicted)

Isopropyl -CHH₃ 1.24 - 1.31 Doublet 12H

Cyclobutane -CH₂ ~2.5 - 3.0 Singlet or AB quartet 4H

Methoxy -OCH₃ 3.3 - 3.8 Singlet 6H

Isopropyl -CH ~4.9 - 5.1 Septet 2H
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¹³C NMR: The reported chemical shift range for the carbon signals is between 53 and 169 ppm.

Carbon Environment Expected Chemical Shift (δ, ppm)

Isopropyl -CH₃ ~21-22

Cyclobutane -CH₂ ~35-45

Methoxy -OCH₃ ~50-55

Quaternary C(diester) ~53-60

Isopropyl -CH ~68-70

Quaternary C(dimethoxy) ~95-105

Ester C=O ~165-169

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹) Bond Vibration Functional Group

2980 - 2850 C-H stretch Aliphatic

1720 - 1730 C=O stretch Ester

1250 - 1000 C-O stretch Ester, Ether

The most characteristic absorption would be the strong ester carbonyl (C=O) stretch observed

in the 1720-1730 cm⁻¹ region.[2]

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of

the molecule, confirming its elemental composition.

Technique Measurement Value

HRMS Exact Mass [M+H]⁺ 288.1546 Da
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A search in spectral databases indicates the existence of a GC-MS spectrum (J-53-3842-7

from SpectraBase), though the fragmentation pattern is not publicly detailed. The fragmentation

would likely involve the loss of isopropoxy and methoxy groups.
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Caption: Workflow for structure elucidation.

Conclusion
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The collective analysis of the available data strongly supports the assigned structure of

diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. The molecular formula is

confirmed by high-resolution mass spectrometry. The presence of the key functional groups,

namely the ester and methoxy groups, is indicated by IR spectroscopy and further

substantiated by the chemical shift ranges observed in ¹H and ¹³C NMR spectroscopy. While a

more detailed analysis would be possible with high-resolution 1D and 2D NMR data, the

existing information provides a solid foundation for the structural elucidation of this compound.

This guide serves as a valuable resource for researchers working with this and related

cyclobutane structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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